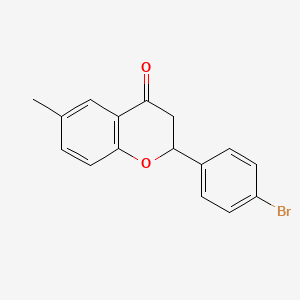

2-(4-Bromophenyl)-6-methylchroman-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)-6-methyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrO2/c1-10-2-7-15-13(8-10)14(18)9-16(19-15)11-3-5-12(17)6-4-11/h2-8,16H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOPFUPABVMSJMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(CC2=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Bromophenyl 6 Methylchroman 4 One

Classical Approaches to Chromanone Synthesis

The traditional synthesis of the chromanone core, a bicyclic system featuring a benzene (B151609) ring fused to a pyran-4-one ring, has been well-documented in chemical literature. These methods often involve multi-step sequences and can be adapted to produce a variety of substituted derivatives.

Cyclization Reactions for Chromanone Core Formation

The cornerstone of classical chromanone synthesis is the intramolecular cyclization of a suitable open-chain precursor. One of the most prominent methods involves the acid- or base-catalyzed cyclization of 1-(2-hydroxyphenyl)-3-phenylpropan-1,3-diones, which are often derived from the Baker-Venkataraman rearrangement of 2-acyloxyacetophenones. nih.govnih.govcore.ac.uk In this rearrangement, an o-acyloxyacetophenone is treated with a base to induce an intramolecular acyl transfer, yielding a 1,3-diketone. Subsequent acid-catalyzed cyclodehydration of this diketone then affords the chromone (B188151), which can be reduced to the corresponding chromanone.

Another widely used classical approach is the Claisen-Schmidt condensation, which is employed to synthesize the chalcone (B49325) precursor. rsc.org This reaction involves the condensation of a substituted 2'-hydroxyacetophenone (B8834) with an appropriate benzaldehyde (B42025) in the presence of a base. The resulting 2'-hydroxychalcone (B22705) can then undergo intramolecular cyclization to form the chromanone ring. This cyclization is typically promoted by acid or base catalysis. For instance, refluxing the 2'-hydroxychalcone in ethanol (B145695) with a strong acid like sulfuric acid can facilitate the ring closure. rjptonline.org

The Allan-Robinson reaction also provides a classical route to flavones (2-phenylchromen-4-ones), which can be subsequently reduced to chromanones. This reaction involves the condensation of an o-hydroxyaryl ketone with an aromatic anhydride (B1165640) in the presence of its sodium salt. google.comresearchgate.net

Challenges and Limitations of Traditional Synthetic Routes for Substituted Chromanones

While these classical methods are robust, they are not without their challenges, particularly when synthesizing specifically substituted chromanones. A significant limitation is the often harsh reaction conditions required, such as the use of strong acids or bases and high temperatures, which can lead to low yields and the formation of side products. nih.govresearchgate.net The multi-step nature of these syntheses can also be time-consuming and may require tedious purification procedures at each stage.

Modern Synthetic Strategies for 2-(4-Bromophenyl)-6-methylchroman-4-one

To overcome the limitations of classical methods, modern synthetic strategies often focus on the development of more efficient, selective, and environmentally benign catalytic systems. These approaches aim to shorten reaction times, improve yields, and allow for greater functional group tolerance.

Catalyst-Mediated Synthesis of the Compound

Catalysis plays a pivotal role in modern organic synthesis, and the construction of the chromanone framework is no exception. Various catalytic systems have been explored to facilitate the key bond-forming reactions in a more controlled manner.

A notable example, while not for the exact target compound, is the synthesis of the analogous thiochromenone, 2-(4-bromophenyl)-4H-thiochromen-4-one. This compound has been synthesized from 2-sulfinyl-thiochromones and arylboronic acids via a Lewis acid and Pd(II)-catalyzed cross-coupling reaction. In this specific synthesis, the yield for the 2-(4-bromophenyl) substituted product was reported to be 38%. nih.gov This highlights a modern catalytic approach to introduce a bromo-substituted aryl group at the 2-position of a related heterocyclic core.

Modern techniques such as microwave-assisted synthesis have also been employed to accelerate the synthesis of chromanones. For example, the synthesis of substituted 2-phenyl chroman-4-ones has been achieved with good yields under microwave irradiation, significantly reducing reaction times compared to conventional heating methods. rasayanjournal.co.in

The mechanism of EDDA catalysis in these transformations likely involves its basic nature to facilitate the deprotonation of the phenolic hydroxyl group of the 2'-hydroxychalcone precursor, initiating the intramolecular Michael-type addition to form the chromanone ring.

The efficiency and selectivity of a catalyst are paramount in modern synthetic chemistry. While there is no specific data for the EDDA-catalyzed synthesis of this compound, we can infer potential outcomes based on its application in similar reactions. In the synthesis of flavanones from 2'-hydroxychalcones, various catalysts have been employed, and their efficiency is often compared. For example, in one study, the cyclization of 2'-hydroxychalcones to flavanones was achieved using N-methylimidazole as a catalyst in DMSO, highlighting the exploration of different organocatalysts for this transformation. nih.gov

The selectivity of a catalyst like EDDA would be crucial in preventing the formation of undesired byproducts. In the context of synthesizing this compound, a selective catalyst would ensure the specific intramolecular cyclization pathway is favored over potential intermolecular side reactions. The mild basicity of EDDA could be advantageous in this regard, potentially leading to higher selectivity compared to stronger, less discriminate bases.

To provide a tangible measure of catalyst performance, the following table presents data from a study on the synthesis of a related compound, 2-(4-bromophenyl)-4H-thiochromen-4-one, showcasing the kind of data that would be valuable for evaluating catalyst efficiency in the synthesis of the target chromanone.

Synthesis of 2-(4-Bromophenyl)-4H-thiochromen-4-one

| Starting Materials | Catalyst System | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Sulfinyl-thiochromone and 4-bromophenylboronic acid | Lewis acid and Pd(II) | Not specified | 38 | nih.gov |

Further research into the application of EDDA and other modern catalysts for the synthesis of this compound is warranted to establish optimal reaction conditions and to fully evaluate their efficiency and selectivity.

Microwave-Assisted Synthetic Protocols

The synthesis of this compound is efficiently achieved through a two-step process, with both steps significantly accelerated by microwave irradiation. This approach dramatically reduces reaction times from days to minutes and often improves yields compared to conventional heating methods. nepjol.inforesearchgate.netnih.gov

The first step is the Claisen-Schmidt condensation between 2'-hydroxy-5'-methylacetophenone (B74881) and 4-bromobenzaldehyde (B125591) to form the key intermediate, (E)-1-(2-hydroxy-5-methylphenyl)-3-(4-bromophenyl)prop-2-en-1-one (a 2'-hydroxychalcone). This reaction can be performed using a base like piperidine (B6355638) in ethanol under microwave irradiation, which facilitates rapid, homogenous heating. nih.gov

The second step is the intramolecular oxa-Michael addition (cyclization) of the synthesized chalcone to yield the target flavanone (B1672756), this compound. Microwave-assisted cyclization, often catalyzed by an acid such as acetic acid or on a solid support like montmorillonite (B579905) K-10 clay, provides the final product in high yield and purity. nepjol.infonih.govresearchgate.net The use of microwave energy in a sealed vessel allows for precise temperature control, reaching temperatures that significantly speed up the cyclization process. nepjol.infoacs.org

| Step | Reactants | Catalyst/Solvent | Conditions | Product |

| 1 | 2'-Hydroxy-5'-methylacetophenone + 4-Bromobenzaldehyde | Piperidine / Ethanol | Microwave, 150-180 W, 10-20 min | (E)-1-(2-hydroxy-5-methylphenyl)-3-(4-bromophenyl)prop-2-en-1-one |

| 2 | (E)-1-(2-hydroxy-5-methylphenyl)-3-(4-bromophenyl)prop-2-en-1-one | Acetic Acid | Microwave, 200 °C, 30 min | This compound |

Green Chemistry Approaches in Compound Synthesis

Green chemistry principles are increasingly integrated into the synthesis of flavonoid structures like chroman-4-ones to minimize environmental impact. benthamdirect.com The synthesis of this compound can be made more environmentally benign through several strategies.

One key approach is the use of solvent-free or eco-friendly solvent systems. The initial Claisen-Schmidt condensation to form the chalcone precursor can be performed via solvent-free solid-state trituration of the reactants with a base like sodium hydroxide (B78521) (NaOH). innovareacademics.in For the cyclization step, using water as a reaction medium, particularly under basic conditions with a catalyst like potassium hydroxide (KOH), represents a significant green improvement. eurekaselect.com Some innovative research also points to the use of ionic liquids or magnetized distilled water to promote the reaction. ijcmas.com

Furthermore, the use of microwave irradiation, as detailed in the previous section, is itself a cornerstone of green chemistry. It drastically reduces energy consumption and the need for large volumes of solvents compared to traditional refluxing methods that can take hours or even days. nih.govbenthamdirect.com

| Approach | Method | Advantages |

| Solvent Choice | Solid-state trituration (solvent-free) or use of water as a solvent. innovareacademics.ineurekaselect.com | Reduces or eliminates the use of volatile organic compounds (VOCs), minimizing waste and toxicity. |

| Energy Efficiency | Microwave-assisted synthesis. benthamdirect.com | Significantly shorter reaction times lead to lower overall energy consumption. |

| Catalysis | Use of reusable solid supports like montmorillonite K-10 clay or recyclable ionic liquids. nih.govijcmas.com | Reduces catalyst waste and allows for easier product purification. |

Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer significant advantages in terms of efficiency and atom economy. While a specific one-pot, three-component synthesis for this compound is not extensively documented, the chroman-4-one scaffold can be assembled using MCR strategies.

A plausible MCR approach would involve the reaction of p-cresol (B1678582) (to provide the 6-methyl phenol (B47542) ring), an α,β-unsaturated aldehyde (like 4-bromocinnamaldehyde), and a suitable nucleophile in a tandem sequence. Alternatively, a more common strategy involves a one-pot reaction that first forms the chalcone in situ followed by its immediate cyclization. This can be achieved by combining 2'-hydroxy-5'-methylacetophenone, 4-bromobenzaldehyde, and a cyclization agent in a single reaction vessel.

Another established route for chroman-4-one synthesis involves the Houben-Hoesch reaction of 3-aryloxypropanenitriles, which are themselves formed from the Michael addition of phenols to acrylonitrile. researchgate.net This two-step, one-pot sequence demonstrates the principles of scaffold assembly leading to the desired core structure.

| MCR Strategy | Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions |

| In-situ Chalcone Formation & Cyclization | 2'-Hydroxy-5'-methylacetophenone | 4-Bromobenzaldehyde | N/A | Base (e.g., NaOH), then Acid (e.g., HCl) or Lewis Acid |

| Tandem Michael Addition-Cyclization | p-Cresol | 4-Bromocinnamaldehyde | N/A | Acid or Base Catalyst |

| Houben-Hoesch Approach | p-Cresol | Acrylonitrile | N/A | 1. K₂CO₃; 2. TfOH/TFA researchgate.net |

Optimization of Reaction Conditions

Influence of Solvent Systems on Reaction Yield and Purity

The choice of solvent is critical in the synthesis of this compound, as it can significantly impact reaction rates, yields, and the formation of byproducts. The cyclization of the precursor 2'-hydroxychalcone is particularly sensitive to the solvent environment.

Studies on related flavanone syntheses show that polar protic solvents like ethanol can facilitate the reaction, especially in base-catalyzed condensations and acid-catalyzed cyclizations, by stabilizing charged intermediates and transition states. researchgate.net In some cases, aprotic polar solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) are used, particularly in palladium-catalyzed reactions or when higher temperatures are required. rsc.orgchemijournal.com However, in other cyclization methods, aprotic solvents like THF, DMSO, and toluene (B28343) have been found to be ineffective. chemijournal.com The selection of the solvent system is therefore highly dependent on the specific catalytic method being employed. Purification often involves recrystallization from solvents like ethanol or the use of column chromatography with solvent systems such as hexane/ethyl acetate. nepjol.infonepjol.info

| Solvent | Catalyst/Reaction Type | Observed Effect on Yield/Purity | Reference |

| Ethanol | Base-catalyzed condensation | Good yield, facilitates reaction | nih.gov |

| Ethanol | Acid-catalyzed cyclization | Effective, especially with microwave heating | nepjol.info |

| DMSO | Pd(II)-catalyzed oxidative cyclization | High yield for flavone (B191248) synthesis | rsc.org |

| Benzene | Halogen-bond catalyzed cyclization | Trace product, indicates poor stabilization of intermediates | researchgate.net |

| DMF | Base-catalyzed elimination | Effective for chromone synthesis from bromo-chromanone | acs.org |

Temperature and Pressure Effects on Compound Formation

Temperature is a crucial parameter controlling the rate and outcome of the synthesis. In conventional heating, the cyclization of 2'-hydroxychalcones to flavanones can require prolonged refluxing for many hours or even days at the boiling point of the solvent. nepjol.inforesearchgate.net

The advent of microwave-assisted synthesis allows for rapid heating to temperatures well above the solvent's boiling point in sealed, pressurized vessels. For the synthesis of chroman-4-ones and related flavanones, temperatures between 160-200 °C are commonly employed. nepjol.infoacs.org This superheating dramatically accelerates the rate of the intramolecular cyclization, reducing reaction times to as little as 30 minutes. researchgate.net The increased pressure within the sealed vial also contributes to accelerating the reaction rate by increasing the concentration of reactants in the solution phase. Careful control of microwave power and temperature is necessary; insufficient power may not reach the activation energy threshold, while excessive temperature could lead to degradation or the formation of undesired side products. researchgate.net

| Method | Temperature | Pressure | Reaction Time | Yield |

| Conventional Heating | ~100 °C (Reflux) | Atmospheric | Several days | ~75% researchgate.net |

| Microwave Irradiation | 160-170 °C | Elevated (in sealed vessel) | 1 hour | Good acs.org |

| Microwave Irradiation | 200 °C | Elevated (in sealed vessel) | 30 minutes | Up to 82% researchgate.netnepjol.info |

Strategies for Maximizing Synthetic Efficiency

Maximizing the efficiency of the synthesis of this compound involves a multi-faceted approach targeting reaction time, yield, and purity while minimizing waste.

Catalyst Optimization: The choice and amount of catalyst are paramount. For the initial Claisen-Schmidt condensation, screening different bases (e.g., NaOH, KOH, piperidine) and their concentrations can optimize chalcone formation. mdpi.com For the cyclization step, various acids (acetic acid, HCl), Lewis acids, or solid-supported catalysts (montmorillonite K-10, silica (B1680970) gel) can be tested to find the most effective system that promotes clean conversion with minimal byproducts. nepjol.inforesearchgate.net

Microwave Parameter Tuning: As discussed, microwave synthesis is a key efficiency strategy. Optimizing the microwave power, temperature, and hold time is crucial. A systematic approach, varying one parameter at a time, can identify the conditions that provide the highest yield in the shortest time without causing decomposition. nih.govresearchgate.net

Stoichiometry Control: Adjusting the molar ratio of reactants can be critical. For instance, in the initial condensation, a slight excess of the more volatile aldehyde component might be used to drive the reaction to completion.

By combining these strategies—selecting an optimal catalyst and solvent system, leveraging the speed of microwave irradiation, and carefully controlling reaction parameters—the synthesis of this compound can be achieved with high efficiency.

Mechanistic Insights into the Synthesis of this compound

The synthesis of this compound, a member of the flavanone class of compounds, is typically achieved through the cyclization of a corresponding chalcone precursor. Mechanistic studies, while not extensively focused on this specific molecule, can be understood through the well-documented pathways for flavanone formation. These insights revolve around the reaction pathways, key intermediates, kinetic drivers, and stereochemical outcomes of the cyclization process.

The most conventional and biomimetic route to synthesizing this compound involves a two-step process: first, the Claisen-Schmidt condensation of 2'-hydroxy-5'-methylacetophenone with 4-bromobenzaldehyde to form an open-chain intermediate, followed by its intramolecular cyclization. rsc.orgresearchgate.net This cyclization, an oxa-Michael addition, is the critical step in forming the chroman-4-one core and can be catalyzed by either acid or base. rsc.orgnih.govnepjol.info

Base-Catalyzed Pathway: In the presence of a base, the reaction mechanism is initiated by the deprotonation of the highly acidic 2'-hydroxyl group of the chalcone intermediate. nih.govrsc.org This forms a nucleophilic phenoxide ion (a 2'-oxyanion). The subsequent step is the intramolecular conjugate attack of this anion on the α,β-unsaturated ketone system, leading to the formation of an enolate intermediate. nih.gov Protonation of this enolate yields the final flavanone product. The pH of the medium is crucial, as it dictates the initial ionization of the substrate's 2'-hydroxyl group, which is a prerequisite for the reaction to proceed. nih.govrsc.org

Acid-Catalyzed Pathway: Under acidic conditions, the mechanism begins with the protonation of the carbonyl oxygen of the chalcone's α,β-unsaturated system. semanticscholar.org This activation enhances the electrophilicity of the β-carbon. The 2'-hydroxyl group then acts as an intramolecular nucleophile, attacking the β-carbon to form a six-membered ring and a protonated carbonyl group. semanticscholar.org A final tautomerization step occurs to yield the stable this compound. semanticscholar.org Computational studies on related systems suggest this tautomerization step may be the rate-determining step of the acid-catalyzed process. semanticscholar.org

The key intermediates in these pathways are summarized in the table below.

| Pathway | Key Intermediate 1 | Key Intermediate 2 | Final Product |

| Base-Catalyzed | 2'-Hydroxy-5'-methyl-4-bromochalcone | Phenoxide/Enolate Intermediate | This compound |

| Acid-Catalyzed | 2'-Hydroxy-5'-methyl-4-bromochalcone | Protonated Carbonyl Intermediate | This compound |

Specific kinetic data for the formation of this compound are not extensively reported in the literature. However, kinetic studies on the cyclization of analogous 2'-hydroxychalcones provide valuable insights into the reaction dynamics.

The rate of flavanone formation is highly dependent on the reaction conditions, particularly the catalyst and pH.

pH Dependence: In base-catalyzed reactions, the rate is directly influenced by the pH, which controls the concentration of the ionized 2'-hydroxychalcone, the reactive species. nih.govrsc.org

Rate-Determining Step: In acid-catalyzed mechanisms modeled using Density Functional Theory (DFT), the final tautomerization has been identified as the potential rate-determining step. semanticscholar.org In contrast, some enzyme-catalyzed cyclizations are so efficient that they become diffusion-controlled, meaning the reaction rate is limited only by how quickly the substrate can reach the enzyme's active site. nih.gov

Reaction Monitoring: Kinetic experiments on related palladium(II)-catalyzed syntheses have been monitored using techniques like High-Pressure Liquid Chromatography (HPLC). nih.gov These studies track the consumption of starting materials and the appearance of the chalcone intermediate and the final flavanone product over time, confirming that the chalcone is a true intermediate that is consumed as the flavanone is formed. nih.gov

The table below summarizes general kinetic findings applicable to this synthesis.

| Factor | Observation | Implication for Synthesis |

| pH (Base-Catalysis) | Reaction rate increases with pH due to higher concentration of the reactive 2'-oxyanion. nih.govrsc.org | Optimization of base concentration is key to achieving efficient cyclization. |

| Catalysis Type | Enzyme (Chalcone Isomerase) catalysis can be diffusion-controlled. nih.gov | Enzymatic methods can offer extremely rapid and efficient synthesis. |

| Reaction Progress | The concentration of the chalcone intermediate rises and then falls as the flavanone product forms. nih.gov | Confirms the two-step nature of the reaction (chalcone formation, then cyclization). |

| Mechanism (Acid-Catalysis) | DFT studies suggest tautomerization is the step with the highest energy barrier. semanticscholar.org | The stability of the final keto-enol tautomer influences the overall reaction rate. |

The structure of this compound features a stereogenic center at the C2 position of the chromanone ring. nih.govresearchgate.net Consequently, the molecule can exist as a pair of enantiomers, (2R)- and (2S)-2-(4-Bromophenyl)-6-methylchroman-4-one.

Standard chemical synthesis methods, such as the acid- or base-catalyzed cyclization of the planar 2'-hydroxychalcone intermediate, typically result in a racemic mixture (a 1:1 ratio of both enantiomers). nih.gov This is because the nucleophilic attack can occur from either face of the planar α,β-unsaturated system with equal probability.

Given the often distinct biological activities of different enantiomers, significant research has focused on the asymmetric synthesis of flavanones to produce enantiomerically pure or enriched forms. researchgate.netnih.gov While methods specifically optimized for this compound are not detailed, general strategies are directly applicable.

Organocatalysis: Chiral organic molecules, such as quinine-based thiourea (B124793) catalysts, have been successfully used to catalyze the intramolecular oxa-Michael addition of 2'-hydroxychalcones, yielding flavanones with high enantiomeric excess (ee). researchgate.netnih.gov

Biocatalysis: In nature, the enzyme chalcone isomerase (CHI) stereoselectively catalyzes the cyclization of chalcones to produce almost exclusively (2S)-flavanones. nih.govnih.govresearchgate.net This enzymatic approach represents a highly efficient and stereospecific route.

Chiral Auxiliaries: Attaching a chiral auxiliary to the chalcone precursor can direct the cyclization to favor one enantiomer, after which the auxiliary is cleaved. nih.gov

Kinetic Resolution: A chiral catalyst can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiopure flavanone. nih.gov

The following table summarizes common approaches for the stereoselective synthesis of flavanones.

| Method | Catalyst/Reagent Type | Typical Outcome |

| Standard Synthesis | Achiral Acid or Base (e.g., HCl, NaOH) | Racemic Mixture (0% ee) |

| Organocatalysis | Chiral Quinine-Thiourea Derivatives | High Enantiomeric Excess (e.g., up to 94% ee) nih.gov |

| Biocatalysis | Chalcone Isomerase (CHI) | (2S)-Flavanone with very high stereospecificity nih.govresearchgate.net |

| Kinetic Resolution | Chiral Catalyst with a Reducing/Oxidizing Agent | Separation of one enantiomer from a racemic mix (e.g., >95% ee) nih.gov |

Advanced Spectroscopic and Structural Elucidation of 2 4 Bromophenyl 6 Methylchroman 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, the precise connectivity and spatial arrangement of atoms within 2-(4-Bromophenyl)-6-methylchroman-4-one can be determined.

Proton NMR (¹H NMR) Spectral Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in the molecule. For this compound, the spectrum is expected to exhibit distinct signals corresponding to the protons of the chromanone core and the 4-bromophenyl substituent.

The heterocyclic C-ring of the chroman-4-one structure gives rise to a characteristic AMX spin system for the protons at C2 and C3. The proton at C2 (H-2), being a benzylic ether, is expected to appear as a doublet of doublets in the downfield region, typically around δ 5.4-5.6 ppm. This signal will show coupling to the two diastereotopic protons at C3 (H-3ax and H-3eq). These C3 protons will appear as two separate signals, each a doublet of doublets, in the range of δ 2.8-3.1 ppm, due to geminal coupling with each other and vicinal coupling with H-2.

The aromatic protons of the chromanone A-ring will show a pattern characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. The proton at C5 (H-5), being ortho to the carbonyl group, is expected to be the most deshielded and appear as a doublet around δ 7.8-8.0 ppm. The proton at C7 (H-7) would likely appear as a doublet of doublets around δ 7.3-7.5 ppm, and the proton at C8 (H-8) as a doublet around δ 7.0-7.2 ppm. The methyl group at C6 would present as a singlet at approximately δ 2.3-2.4 ppm.

The 4-bromophenyl group at C2 will exhibit a classic AA'BB' system, appearing as two doublets in the aromatic region, typically between δ 7.3 and 7.6 ppm, each integrating to two protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2 | 5.45 | dd | J = 13.0, 3.0 |

| H-3ax | 3.05 | dd | J = 17.0, 13.0 |

| H-3eq | 2.85 | dd | J = 17.0, 3.0 |

| H-5 | 7.85 | d | J = 2.0 |

| H-7 | 7.40 | dd | J = 8.5, 2.0 |

| H-8 | 7.10 | d | J = 8.5 |

| 6-CH₃ | 2.35 | s | - |

| H-2'/H-6' | 7.55 | d | J = 8.5 |

| H-3'/H-5' | 7.45 | d | J = 8.5 |

Carbon-13 NMR (¹³C NMR) Chemical Shift Assignment

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon (C-4) is the most downfield signal, expected around δ 192-195 ppm. libretexts.org The carbon C-2, attached to two oxygen atoms and a benzene ring, will resonate around δ 79-82 ppm. The methylene (B1212753) carbon at C-3 is expected in the range of δ 45-48 ppm.

The aromatic carbons of the chromanone ring will appear between δ 118 and δ 160 ppm. The quaternary carbons C-4a and C-8a will have distinct chemical shifts, with C-8a appearing around δ 160 ppm due to its attachment to the ether oxygen. The carbon bearing the methyl group (C-6) will be found around δ 135-138 ppm, while the methyl carbon itself will be at approximately δ 20-22 ppm.

In the 4-bromophenyl ring, the carbon attached to the bromine atom (C-4') will be in the range of δ 122-125 ppm, and the other aromatic carbons will appear between δ 128 and δ 140 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 80.5 |

| C-3 | 46.5 |

| C-4 | 193.0 |

| C-4a | 121.0 |

| C-5 | 128.0 |

| C-6 | 136.0 |

| C-7 | 134.5 |

| C-8 | 118.5 |

| C-8a | 160.0 |

| 6-CH₃ | 21.0 |

| C-1' | 139.0 |

| C-2'/C-6' | 128.5 |

| C-3'/C-5' | 132.0 |

| C-4' | 123.0 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, key correlations would be observed between H-2 and the two H-3 protons, and between the aromatic protons H-7 and H-8 on the A-ring. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the unambiguous assignment of each protonated carbon by correlating the signals from the ¹H and ¹³C NMR spectra. For example, the signal for H-2 would correlate with C-2, and the methyl protons with the methyl carbon. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. This is crucial for identifying the connectivity of quaternary carbons and piecing together the molecular fragments. Key HMBC correlations would include:

H-2 to C-4, C-1', and C-2'/C-6'.

H-3 protons to C-2, C-4, and C-4a.

The methyl protons (6-CH₃) to C-5, C-6, and C-7.

H-5 to C-4, C-4a, and C-7.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are in close proximity. This can be used to confirm the stereochemistry and conformation of the molecule. For instance, a NOESY correlation between H-2 and the H-2'/H-6' protons of the bromophenyl ring would confirm their spatial proximity.

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₆H₁₃BrO₂), the expected exact mass would be calculated. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺).

Fragmentation Pattern Analysis

Electron Ionization (EI) mass spectrometry leads to the fragmentation of the molecular ion, producing a unique pattern of fragment ions that can be used to deduce the structure of the molecule. For this compound, the fragmentation is expected to be dominated by cleavages characteristic of flavanones.

A primary fragmentation pathway for flavanones is the Retro-Diels-Alder (RDA) reaction of the heterocyclic C-ring. This would lead to the cleavage of the C-ring, resulting in two main fragment ions. One fragment would correspond to the A-ring portion and the other to the B-ring portion of the molecule.

Another significant fragmentation would be the loss of the bromophenyl group, leading to a fragment ion corresponding to the chromanone core. Further fragmentation of the bromophenyl cation would also be observed.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 316/318 | [M]⁺ (Molecular Ion) |

| 237 | [M - Br]⁺ |

| 183/185 | [BrC₆H₄CO]⁺ |

| 157/159 | [BrC₆H₄]⁺ |

| 147 | [M - BrC₆H₄CHO]⁺ (RDA fragment) |

| 132 | [M - BrC₆H₄ - CO - H]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

No specific experimental IR spectral data for this compound could be located.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

No specific experimental UV-Vis spectral data for this compound could be located.

X-ray Crystallography for Solid-State Structure

No published X-ray crystallographic studies for this compound were found.

Crystal Growth and Characterization

Information regarding the crystal growth and characterization of this compound is not available in the searched literature.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

Without crystallographic data, the experimental bond lengths, bond angles, and torsion angles for this compound cannot be provided.

Intermolecular Interactions and Crystal Packing

Details on the intermolecular interactions and crystal packing of this compound are unavailable as no crystal structure has been reported.

Computational and Theoretical Investigations of 2 4 Bromophenyl 6 Methylchroman 4 One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic nature of molecules. nih.gov These methods are instrumental in predicting the geometry, reactivity, and spectroscopic properties of chemical compounds.

Density Functional Theory (DFT) Studies on Electronic Structure

DFT studies are a powerful tool for investigating the electronic structure of chroman-4-one derivatives. d-nb.info For 2-(4-Bromophenyl)-6-methylchroman-4-one, DFT calculations, typically employing a basis set such as B3LYP/6-311++G(d,p), would be used to optimize the molecular geometry and determine various electronic parameters. nih.gov

The presence of the bromine atom on the phenyl ring and the methyl group on the chroman core are expected to significantly influence the electron distribution across the molecule. The bromine atom, being an electron-withdrawing group, would likely decrease the electron density on the phenyl ring, while the methyl group, an electron-donating group, would have the opposite effect on the chroman moiety. These substitutions are known to affect the biological activity of chroman-4-one derivatives. nih.gov

Theoretical calculations on similar chromone (B188151) derivatives have shown that the bond lengths and angles are in good agreement with experimental data, lending confidence to the predicted structures. d-nb.info For instance, the C=O bond length in related structures is typically around 1.22 Å, and the C-O-C bond angle within the pyranone ring is approximately 119°. d-nb.info

Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations

| Parameter | Predicted Value |

| C=O Bond Length | ~ 1.22 Å |

| C-Br Bond Length | ~ 1.91 Å |

| C-O-C Angle (Pyranone Ring) | ~ 119° |

| Dihedral Angle (Phenyl vs. Chroman) | ~ 20-30° |

Note: The values in this table are hypothetical and based on typical values found in computational studies of structurally related flavanones and chroman-4-ones.

Molecular Orbital Analysis (HOMO-LUMO Gaps)

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity; a smaller gap suggests higher reactivity. researchgate.net

In this compound, the HOMO is expected to be localized primarily on the electron-rich chroman-4-one ring system, particularly the fused benzene (B151609) ring with the electron-donating methyl group. Conversely, the LUMO is likely to be distributed over the pyranone ring and the 4-bromophenyl substituent, which contains the electron-withdrawing bromine atom. researchgate.net

The HOMO-LUMO energy gap for flavone (B191248) derivatives typically falls in the range of 4-5 eV. researchgate.net The specific substituents on this compound would modulate this value. The presence of the bromine atom is expected to lower the LUMO energy, potentially leading to a smaller energy gap and increased electrophilicity compared to the unsubstituted flavanone (B1672756).

Table 2: Predicted Frontier Orbital Energies and Related Parameters for this compound

| Parameter | Predicted Value (eV) |

| HOMO Energy | ~ -6.5 |

| LUMO Energy | ~ -2.0 |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 |

| Ionization Potential | ~ 6.5 |

| Electron Affinity | ~ 2.0 |

Note: The values in this table are hypothetical and based on typical values found in computational studies of structurally related flavanones and chroman-4-ones.

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.gov The MEP surface is colored to represent different potential values, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). niscpr.res.in

For this compound, the most negative potential (red region) is expected to be concentrated around the carbonyl oxygen atom of the pyranone ring due to the presence of lone pairs of electrons. researchgate.net This site would be the primary target for electrophilic interactions. Regions of positive potential (blue) are likely to be found around the hydrogen atoms of the molecule. The bromine atom will also influence the electrostatic potential of the phenyl ring.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational changes and interactions with a solvent environment. researchgate.netnih.gov

Conformational Analysis and Flexibility

The chroman-4-one scaffold is not perfectly planar, and the dihedral angle between the phenyl ring at the 2-position and the chroman ring system is a key conformational parameter. nih.gov For flavanones, this angle is typically found to be between 0° and 20°. nih.gov The flexibility of this linkage allows the molecule to adopt various conformations, which can be crucial for its biological activity.

MD simulations can explore the potential energy surface of this compound to identify stable conformers and the energy barriers between them. The methyl group at the 6-position and the bulky bromine atom at the 4'-position will likely introduce steric constraints that influence the preferred conformation.

Solvation Effects and Dynamics

The behavior of a molecule can be significantly altered by its solvent environment. MD simulations in an explicit solvent, such as water, can reveal how solvent molecules interact with this compound and affect its dynamics.

The carbonyl group and the ether oxygen of the chroman ring are expected to form hydrogen bonds with water molecules. The hydrophobic phenyl and methyl groups will likely have less favorable interactions with water. These solvation effects can influence the conformational preferences and the accessibility of different parts of the molecule, which in turn can impact its reactivity and biological function. nih.gov

Molecular Docking Studies (In Silico Binding Prediction)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding affinity and interaction patterns between a ligand, such as this compound, and a potential macromolecular target.

While specific docking studies for this compound are not extensively documented, research on analogous chroman-4-one and flavonoid structures provides a basis for identifying potential, purely theoretical, non-human molecular targets. The chroman-4-one framework is a recognized scaffold in medicinal chemistry, and its derivatives have been computationally evaluated against a variety of protein targets. researchgate.net

For instance, studies on similar 3-benzylidene chroman-4-one analogs have identified potential interactions with fungal and cancer-related proteins. tandfonline.com Computational docking analyses have been performed on targets such as vanin-1, estrogen receptor (ER), and Akt proteins. tandfonline.com Furthermore, a library of azolyl-2H-chroman-4-ones was computationally screened against several fungal and bacterial proteins to assess their binding affinities. nih.gov Other related flavonoid compounds have been docked against targets like HIV-1 reverse transcriptase and bromodomains, which are involved in transcriptional regulation. nih.govnih.gov

Based on the computational evaluation of these structurally related compounds, a theoretical exploration of this compound could involve docking against a similar range of non-human targets. A hypothetical list of such targets is presented in the table below.

| Potential Theoretical Target Class | Specific Examples (from analogous compounds) |

| Fungal Enzymes | Lanosterol 14-alpha demethylase, exo-beta-1,3-glucanase nih.gov |

| Bacterial Enzymes | Penicillin-binding proteins, DNA gyrase nih.gov |

| Kinases | Akt tandfonline.com |

| Transcriptional Regulators | Bromodomains (e.g., Brd4) nih.gov |

| Other Enzymes | Monoamine Oxidase-B (MAO-B) researchgate.net |

It is crucial to emphasize that these are theoretical targets based on the activity of analogous compounds, and not based on experimental data for this compound itself.

The analysis of ligand-target interactions in molecular docking studies reveals the specific forces that stabilize the complex. For chroman-4-one derivatives, these interactions typically include hydrogen bonds, hydrophobic interactions, and π-π stacking. The molecular structure of this compound, with its aromatic rings, carbonyl group, and bromine atom, suggests the potential for a variety of such interactions.

In docking studies of similar chromone derivatives, the carbonyl group at the C-4 position of the chromanone ring is a common hydrogen bond acceptor. nih.gov The aromatic rings, both the chroman core and the 4-bromophenyl substituent, can participate in π-π stacking and hydrophobic interactions with the amino acid residues in a target's binding pocket. The bromine atom can also be involved in halogen bonding, a non-covalent interaction that can contribute to binding affinity.

A theoretical analysis of the interactions of this compound with a hypothetical binding site might reveal the following:

| Type of Interaction | Potential Involved Moiety of the Compound |

| Hydrogen Bonding | The carbonyl oxygen at the C-4 position. |

| π-π Stacking | The phenyl ring and the aromatic part of the chroman scaffold. |

| Hydrophobic Interactions | The methyl group at the C-6 position and the phenyl ring. |

| Halogen Bonding | The bromine atom on the phenyl ring. |

These theoretical interactions are predictive and would require experimental validation to confirm their existence and significance in any real biological system.

Quantitative Structure-Activity Relationship (QSAR) Modeling (theoretical without biological context)

QSAR modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their activities. These models can then be used to predict the theoretical activity of new compounds based on their structural features.

QSAR studies have been successfully applied to various series of chromone and chromanone derivatives to understand the structural requirements for different activities. nih.govfrontiersin.org The development of a QSAR model typically involves a training set of compounds with known activities. For these compounds, a wide range of molecular descriptors are calculated, which can be categorized as constitutional, topological, geometrical, and electronic.

Statistical methods such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) are then used to build a model that correlates a selection of these descriptors with the observed activity. frontiersin.org For example, a 3D-QSAR study on synthetic chromone derivatives used Molecular Field Analysis (MFA) to create a predictive model for antioxidant activity, demonstrating a good correlation between the steric and electrostatic fields of the molecules and their radical scavenging capabilities. nih.gov

Once a statistically robust QSAR model is developed for a class of compounds, it can be used to predict the theoretical activity of new molecules, such as this compound, that fall within the model's applicability domain. The structural descriptors for the new compound would be calculated and inputted into the QSAR equation to generate a predicted activity value.

For this compound, key structural descriptors that would likely influence its predicted theoretical activity include:

| Descriptor Category | Specific Descriptors for this compound |

| Constitutional | Molecular Weight, Number of Halogen Atoms, Number of Aromatic Rings |

| Topological | Wiener Index, Balaban Index |

| Geometrical | Molecular Surface Area, Molecular Volume |

| Electronic | Dipole Moment, Highest Occupied Molecular Orbital (HOMO) Energy, Lowest Unoccupied Molecular Orbital (LUMO) Energy |

The presence of the bromine atom would significantly impact descriptors related to molecular weight, lipophilicity (logP), and electronic properties. The methyl group would influence steric parameters. By comparing the descriptor values of this compound to those of the compounds in an existing QSAR model for chromanones, a prediction of its theoretical activity (e.g., antifungal, antioxidant) could be made. However, it is important to note that the accuracy of such a prediction is entirely dependent on the quality and relevance of the QSAR model used.

Pre Clinical Biological Activity Investigations of 2 4 Bromophenyl 6 Methylchroman 4 One Excluding Human Data

In Vitro Assays for Target Interaction

In vitro assays are crucial for determining the direct interaction of a compound with specific biological targets such as enzymes and receptors, and for elucidating its effects on cellular pathways and oxidative stress in controlled laboratory settings.

Enzyme Inhibition Assays (specific enzymes in model systems)

There is currently no publicly available scientific literature detailing the results of enzyme inhibition assays conducted specifically with 2-(4-Bromophenyl)-6-methylchroman-4-one. Therefore, its inhibitory activity against any specific enzymes remains uncharacterized.

Receptor Binding Studies (specific receptors in model systems)

No receptor binding studies for this compound have been published in the accessible scientific literature. Consequently, its affinity and selectivity for any biological receptors are unknown.

Cellular Pathway Modulation Studies (in cell lines or primary animal cells)

Detailed studies on the modulation of specific cellular pathways by this compound in animal cell lines or primary animal cells have not been reported in the available research.

Antioxidant Activity in Cellular Models

There are no specific studies in the public domain that have evaluated the antioxidant activity of this compound in cellular models.

Cell-Based Studies (In vitro)

Cell-based assays provide insights into the effects of a compound on whole cells, including its impact on cell growth and survival.

Effects on Cellular Proliferation and Viability (in non-human cell lines)

No data from studies investigating the effects of this compound on the proliferation and viability of non-human cell lines are available in the current scientific literature.

Induction of Apoptosis/Necrosis in Diseased Cell Models (e.g., cancer cell lines)

No published studies were found that investigated the ability of this compound to induce apoptosis or necrosis in any cancer cell lines or other diseased cell models.

Modulation of Gene Expression and Protein Levels

There is no available data from preclinical studies detailing how this compound may alter gene expression or the levels of specific proteins in cellular models.

Impact on Cellular Signaling Cascades

Information regarding the impact of this compound on any cellular signaling pathways is not present in the reviewed scientific literature.

In Vivo Studies (Animal Models)

Investigation of Compound Effects in Animal Disease Models (e.g., rodent models of inflammation, metabolic disorders, etc.)

No in vivo studies in animal models of disease have been published that assess the therapeutic or biological effects of this compound.

Assessment of Compound Distribution in Tissues (in animal models)

There are no available reports on the biodistribution or tissue accumulation of this compound in any animal models.

Evaluation of Pharmacodynamic Markers (in animal models)

No studies have been identified that measure pharmacodynamic markers in response to the administration of this compound in animal models.

Structure Activity Relationship Sar Studies of 2 4 Bromophenyl 6 Methylchroman 4 One Derivatives

Synthetic Modification of the Phenyl Ring

The 2-phenyl substituent of the chroman-4-one scaffold plays a crucial role in the interaction of these molecules with biological targets. Alterations to this phenyl ring, such as the introduction of different halogens or various electron-donating and electron-withdrawing groups, can modulate the electronic and steric properties of the entire molecule, thereby affecting its activity.

Impact of Halogen Substituents (Cl, F, I) at Different Positions

The presence and position of halogen substituents on the 2-phenyl ring can significantly impact the biological activity of chroman-4-one derivatives. While direct SAR studies on 2-(4-Bromophenyl)-6-methylchroman-4-one with varied halogenation are not extensively documented, general principles from related chroman-4-one series can be inferred. For instance, in a series of 2-phenylchromen-4-ones, the substitution of a chloro group at the 3rd and 4th positions of the phenyl ring was found to enhance antibacterial activity. researchgate.net The introduction of a fluoro group at the 7th position of the chromen-4-one ring, combined with a chloro group at the 4th position of the phenyl ring, resulted in the highest antibacterial activity among the synthesized compounds in that particular study. researchgate.net

In another study on isoflavanone (B1217009) derivatives, a 3-fluoro substituent was shown to potentially enhance hydrogen bonding and hydrophobic interactions with biological targets. researchgate.net This suggests that the electronegativity and size of the halogen atom, as well as its position on the phenyl ring, are key determinants of activity. The 4-bromo substitution in the parent compound already confers a degree of lipophilicity and electronic influence that can be further tuned by the introduction of other halogens.

Table 1: Illustrative Impact of Halogen Substitution on Biological Activity of Related Chroman-4-one Derivatives

| Compound Series | Halogen Substituent and Position | Observed Effect on Activity | Reference |

| 2-Phenylchromen-4-ones | 3-Chloro and 4-Chloro on phenyl ring | Enhanced antibacterial activity | researchgate.net |

| 2-Phenylchromen-4-ones | 7-Fluoro on chromenone and 4-Chloro on phenyl ring | Highest antibacterial activity in the series | researchgate.net |

| Isoflavanones | 3-Fluoro on phenyl ring | Potential for enhanced target interaction | researchgate.net |

This table is illustrative and based on findings from related chroman-4-one series.

Introduction of Electron-Donating and Electron-Withdrawing Groups

The electronic nature of substituents on the 2-phenyl ring is a critical factor in the SAR of chroman-4-ones. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density distribution across the molecule, influencing its binding affinity to target proteins and its metabolic stability.

Studies on related heterocyclic compounds have shown that the introduction of EDGs, such as methoxy (B1213986) (-OCH3) or methyl (-CH3) groups, on the phenyl ring can enhance certain biological activities. nih.gov Conversely, the presence of EWGs like nitro (-NO2) or cyano (-CN) groups can also be beneficial, depending on the specific biological target. For example, in a series of fluorinated arylcyclopropylamines, electron-donating substituents increased the potency of tyramine (B21549) oxidase inhibition, while electron-withdrawing substituents decreased the activity. nih.gov In the context of this compound, the bromine atom at the 4-position of the phenyl ring acts as a weakly deactivating group via induction but can also participate in halogen bonding. The introduction of additional EDGs or EWGs would further modulate the electronic properties of the phenyl ring. For instance, adding a methoxy group could increase electron density and potentially enhance interactions with certain biological targets, while a nitro group would decrease electron density.

Table 2: General Influence of Electronic Groups on Phenyl Ring of Bioactive Molecules

| Group Type | Example Substituents | General Effect on Phenyl Ring | Potential Impact on Activity | Reference |

| Electron-Donating (EDG) | -OCH3, -CH3, -NH2 | Increases electron density | Can enhance or decrease activity depending on the target | nih.govresearchgate.net |

| Electron-Withdrawing (EWG) | -NO2, -CN, -CF3 | Decreases electron density | Can enhance or decrease activity depending on the target | nih.govresearchgate.net |

This table presents general principles observed across various classes of bioactive molecules.

Modifications to the Chromanone Core

The chromanone core itself offers several positions for modification that can significantly alter the biological profile of this compound. These include the C-6 methyl group, other positions on the A-ring, and the C-4 carbonyl group.

Alterations at the C-6 Methyl Group

The C-6 methyl group on the A-ring of the chromanone core is a key feature of the parent compound. Altering this group can influence lipophilicity, steric interactions within the binding pocket of a target, and metabolic stability. Replacing the methyl group with other alkyl groups of varying sizes (e.g., ethyl, propyl) could probe the spatial constraints of the binding site. Substitution with a hydrogen atom would decrease lipophilicity, while introducing a bulkier group like a t-butyl could enhance it, but might also introduce steric hindrance. Furthermore, replacing the methyl group with a polar substituent, such as a hydroxyl or methoxy group, would significantly alter the electronic properties and potential for hydrogen bonding in this region of the molecule.

Substitution Patterns on the A-Ring

Beyond the C-6 position, substitutions at other available positions on the A-ring (C-5, C-7, and C-8) can have a profound impact on activity. Research on various chroman-4-one derivatives has shown that the substitution pattern on the A-ring is a major determinant of biological effect. acs.orggu.se For instance, in a study of chroman-4-one derivatives as SIRT2 inhibitors, it was found that larger, electron-withdrawing substituents at the 6- and 8-positions were favorable for activity. acs.org The presence of hydroxyl groups at positions C-5 and C-7 is a common feature in many naturally occurring, biologically active flavanones (2-phenylchroman-4-ones), suggesting their importance in target interactions, often through hydrogen bonding.

Table 3: Impact of A-Ring Substitution on the Activity of Chroman-4-one Derivatives

| Position(s) | Substituent(s) | Observed Effect on Activity | Reference |

| C-6 and C-8 | Larger, electron-withdrawing groups | Favorable for SIRT2 inhibition | acs.org |

| C-5 and C-7 | Hydroxyl groups | Common in bioactive natural flavanones |

This table is based on findings from broader studies on chroman-4-one derivatives.

Modifications of the C-4 Carbonyl Group

The C-4 carbonyl group is a critical feature of the chroman-4-one scaffold, often involved in key hydrogen bonding interactions with biological targets. Its modification, therefore, typically leads to a significant change or loss of activity. Studies on chroman-4-one based SIRT2 inhibitors have shown that an intact carbonyl group is crucial for high potency. acs.org Any modification of this group, for instance, reduction to a hydroxyl group to form a chroman-4-ol, or conversion to an oxime or hydrazone, would alter the planarity and hydrogen bonding capacity of this part of the molecule, likely diminishing its interaction with the original target. However, such modifications could also lead to the discovery of new activities. For example, the reduction of the 4-keto group in some series has led to compounds with different selectivity profiles.

Exploration of Stereoisomeric Effects

The chroman-4-one scaffold of this compound contains a stereogenic center at the C2 position, where the 4-bromophenyl group is attached. Consequently, the compound exists as a pair of enantiomers, (R) and (S). The spatial orientation of the substituent at this position is a critical determinant of the molecule's interaction with biological targets.

The stereochemistry of 2-substituted chromanes significantly influences their properties. The dihydropyran ring of the chromane (B1220400) core typically adopts a half-chair conformation, and the orientation of the C2 substituent can be either pseudo-equatorial or pseudo-axial. For 2-aryl chromanes, the stereochemistry at C2 and the resulting helicity (P or M) of the dihydropyran ring have been correlated with the compound's specific optical rotation. nih.gov Studies on 2-aryl chromanes have shown that those with M-helicity often display positive optical rotations, a trend that can be influenced by the nature and position of substituents on the phenyl ring. nih.gov

The biological significance of this chirality has been demonstrated in preclinical studies of closely related analogs. In an investigation of chroman-4-one derivatives as inhibitors of Sirtuin 2 (SIRT2), the enantiomers of 8-bromo-6-chloro-2-pentylchroman-4-one were separated and evaluated. acs.org The study revealed that the enantiomers possessed distinct inhibitory potencies. The (-)-enantiomer was found to be a more potent inhibitor, with a half-maximal inhibitory concentration (IC₅₀) of 1.5 µM, which was three times more potent than the (+)-enantiomer (IC₅₀ = 4.5 µM). acs.org Although the difference was modest, it clearly establishes that the stereochemical configuration at the C2 center directly impacts the compound's biological activity. This highlights the importance of evaluating individual stereoisomers during drug development, as one may be significantly more active or possess a different pharmacological profile than the other.

Correlation between Structural Features and Observed Biological Activities (pre-clinical)

The biological activity of chroman-4-one derivatives can be finely tuned by modifying substituents at various positions on the scaffold. Preclinical studies, particularly those investigating SIRT2 inhibition, have generated detailed structure-activity relationship (SAR) data for this class of compounds.

Key findings from these studies reveal that substituents at positions 2, 6, and 8, along with the carbonyl group at C4, are crucial for potent activity. nih.gov An analysis of various analogs has shown that an intact carbonyl group at the C4 position is essential for high potency. nih.gov

The substitution pattern on the chroman ring itself is a major determinant of activity. The unsubstituted 2-pentylchroman-4-one, for instance, showed a complete loss of inhibitory activity, indicating that substituents on the aromatic system are necessary for inhibition. acs.org Research has consistently shown that large, electron-withdrawing groups, such as halogens (bromo, chloro), at the 6- and 8-positions are favorable for SIRT2 inhibition. acs.orgnih.govcancer.gov In contrast, the 6-methyl group of this compound is an electron-donating group, which, based on these SAR findings, may not be optimal for this specific biological target.

The nature of the substituent at the C2 position also has a significant influence. Studies have explored both alkyl and aryl substituents. For alkyl chains, a length of three to five carbons was found to be optimal for SIRT2 inhibitory activity. nih.gov When the C2 position is occupied by an aromatic group, as in this compound, the substitution on that aryl ring can further modulate activity. For example, in a series of fluorinated 2-arylchroman-4-ones tested for anti-influenza activity, the compound 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one demonstrated the highest potency. nih.gov

The following table summarizes the preclinical SIRT2 inhibitory activity of several illustrative chroman-4-one analogs.

| Compound | R2 Substituent | R6 Substituent | R8 Substituent | SIRT2 IC₅₀ (µM) | Reference |

|---|---|---|---|---|---|

| 6,8-Dibromo-2-pentylchroman-4-one | n-Pentyl | Br | Br | 1.5 | acs.orgnih.gov |

| 8-Bromo-6-chloro-2-pentylchroman-4-one | n-Pentyl | Cl | Br | 4.5 | acs.orgnih.gov |

| 6,8-Dichloro-2-pentylchroman-4-one | n-Pentyl | Cl | Cl | 10.1 | acs.org |

| 8-Bromo-6-methyl-2-pentylchroman-4-one | n-Pentyl | CH₃ | Br | 14.8 | acs.org |

| 6-Bromo-2-pentylchroman-4-one | n-Pentyl | Br | H | >200 | acs.org |

| 2-Pentylchroman-4-one | n-Pentyl | H | H | Inactive | acs.org |

| 6,8-Dibromo-2-(n-propyl)chroman-4-one | n-Propyl | Br | Br | 10.6 | acs.org |

Design and Synthesis of Novel Analogs with Enhanced (pre-clinical) Potency

The design and synthesis of novel chroman-4-one analogs have been guided by the SAR data to produce compounds with enhanced preclinical potency and improved pharmacological properties. The primary synthetic strategy for assembling the 2,6-disubstituted chroman-4-one scaffold is an efficient, one-step procedure involving a base-promoted aldol (B89426) condensation followed by an intramolecular oxa-Michael ring closure. acs.orghelsinki.fi

For the synthesis of this compound, this reaction would involve the condensation of 2'-hydroxy-5'-methylacetophenone (B74881) with 4-bromobenzaldehyde (B125591). This method, often accelerated by microwave irradiation, provides a versatile route to a wide array of analogs by simply varying the starting acetophenone (B1666503) and aldehyde. acs.orgcancer.gov

The rational design of new analogs has followed a clear path. Researchers identified an initial lead compound, 8-bromo-6-chloro-2-pentylchroman-4-one, which exhibited potent and selective SIRT2 inhibition. acs.orgnih.gov Based on this hit, a library of derivatives was synthesized by systematically altering the substituents at the 2-, 6-, and 8-positions. This exploration led to the discovery of even more potent inhibitors, such as 6,8-dibromo-2-pentylchroman-4-one (IC₅₀ = 1.5 µM), which emerged as one of the most effective compounds in the series. acs.orgnih.gov

Further design strategies have focused on enhancing drug-like properties. For example, novel analogs have been created by introducing various heterofunctional groups (e.g., hydroxyl, carboxylic acid, amides) into the C2 side chain to improve pharmacokinetic characteristics like hydrophilicity while maintaining high SIRT2 inhibitory activity and selectivity. acs.org

In addition to the classical aldol condensation, alternative synthetic methodologies have been developed to access novel analogs. One such approach is the cascade radical annulation of 2-(allyloxy)arylaldehydes, which allows for the introduction of different functional groups, such as esters, onto the chroman-4-one core, further expanding the chemical diversity of this valuable scaffold. mdpi.com These synthetic advancements enable the continued exploration of chroman-4-ones for various therapeutic applications.

Mechanistic Elucidation of 2 4 Bromophenyl 6 Methylchroman 4 One S Biological Effects Pre Clinical

Identification of Specific Molecular Targets (in vitro, animal models)

The initial step in understanding the biological effects of a compound like 2-(4-Bromophenyl)-6-methylchroman-4-one involves identifying its specific molecular targets. This process is crucial for elucidating its mechanism of action and potential therapeutic applications.

Target deconvolution is the process of identifying the direct molecular targets of a bioactive compound. mdpi.commdpi.com Several strategies can be employed for this purpose, broadly categorized as direct and indirect approaches.

Direct Approaches:

Affinity Chromatography: This method involves immobilizing the compound of interest, in this case, this compound, onto a solid support. A cellular lysate is then passed over this support, and proteins that bind to the compound are captured and subsequently identified using techniques like mass spectrometry.

Photo-affinity Labeling: A photo-reactive group is incorporated into the structure of the compound. Upon exposure to UV light, this group forms a covalent bond with the target protein, allowing for its identification.

Indirect Approaches:

Expression Profiling: Changes in gene or protein expression in response to treatment with the compound can provide clues about the pathways it affects, thereby suggesting potential targets.

Genetic Approaches: Techniques such as siRNA or CRISPR-Cas9 screens can be used to identify genes that, when knocked down or out, either enhance or suppress the compound's activity, pointing towards potential targets or pathways.

A hypothetical application of these strategies for this compound is presented in the table below.

| Strategy | Description | Potential Outcome for this compound |

| Affinity Chromatography | The compound is linked to beads and incubated with cell lysate. | Identification of proteins that directly bind to the compound. |

| Photo-affinity Labeling | A photo-reactive version of the compound is used to "tag" its binding partners. | Covalent labeling and subsequent identification of target proteins. |

| Cellular Thermal Shift Assay (CETSA) | Measures changes in protein thermal stability upon ligand binding. | Identification of target proteins based on their increased stability in the presence of the compound. |

Once potential targets are identified, the interaction between the compound and the protein is studied in detail. The presence of a bromine atom in this compound suggests the possibility of halogen bonding, which can contribute to binding affinity and selectivity. mdpi.com

Common Techniques:

Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during the binding event, providing information on binding affinity, stoichiometry, and thermodynamics.

Surface Plasmon Resonance (SPR): Monitors the binding interaction in real-time by detecting changes in the refractive index at the surface of a sensor chip where the target protein is immobilized.

X-ray Crystallography: Provides a high-resolution 3D structure of the protein-ligand complex, revealing the precise binding mode and key interactions.

A summary of how these studies might be applied is shown below.

| Technique | Information Gained | Relevance to this compound |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). | Quantifies the strength and thermodynamics of the interaction with a target protein. |

| Surface Plasmon Resonance (SPR) | Association (ka) and dissociation (kd) rate constants, and binding affinity (KD). | Provides kinetic data on the binding interaction. |

| X-ray Crystallography | 3D structure of the protein-ligand complex. | Visualizes the binding site and specific atomic interactions, including potential halogen bonds from the bromine atom. |

Investigation of Cellular Pathways Affected

To understand the broader biological consequences of target engagement, it is essential to investigate the cellular pathways that are modulated by the compound.

Transcriptomic profiling, particularly using RNA sequencing (RNA-seq), provides a snapshot of the entire transcriptome of a cell or tissue at a specific moment. nih.govnih.gov By comparing the transcriptomes of treated versus untreated samples, researchers can identify genes and pathways that are upregulated or downregulated by this compound.

Hypothetical RNA-seq Workflow:

Treatment: Cell lines or animal models are treated with this compound.

RNA Extraction: RNA is isolated from the treated and control samples.

Library Preparation and Sequencing: RNA is converted to cDNA, and sequencing libraries are prepared and sequenced.

Data Analysis: The sequencing data is analyzed to identify differentially expressed genes, which are then mapped to known cellular pathways.

Proteomic analysis complements transcriptomic data by providing a direct measure of protein abundance and post-translational modifications. nih.govresearchgate.net Mass spectrometry-based proteomics is a powerful tool for this purpose.

Common Proteomic Approaches:

Shotgun Proteomics: All proteins in a sample are digested into peptides, which are then identified by mass spectrometry. This can be used to quantify changes in protein expression levels.

Targeted Proteomics: Focuses on a predefined set of proteins, offering higher sensitivity and accuracy for quantifying specific proteins of interest.

A hypothetical table of proteins potentially affected by this compound, based on its general chromanone structure which is known to interact with various enzymes, is provided below. nih.gov

| Protein | Function | Potential Effect of Compound |

| Kinases | Signal transduction | Inhibition or activation |

| Cyclooxygenases (COX) | Inflammation | Inhibition |

| Lipoxygenases (LOX) | Inflammation | Inhibition |

| Histone Deacetylases (HDACs) | Epigenetic regulation | Inhibition |

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. researchgate.net It provides a functional readout of the cellular state. By analyzing the changes in the metabolome following treatment with this compound, one could infer which metabolic pathways are perturbed.

Techniques in Metabolomics:

Mass Spectrometry (MS): Coupled with gas or liquid chromatography, MS is used to identify and quantify a wide range of metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A non-destructive technique that can identify and quantify metabolites in a sample.

Pre Clinical Pharmacokinetic and Pharmacodynamic Investigations of 2 4 Bromophenyl 6 Methylchroman 4 One in Animal Models

Absorption Studies in Animal Models

Oral Bioavailability in Rodents

Currently, there is a lack of publicly available scientific literature detailing the oral bioavailability of 2-(4-Bromophenyl)-6-methylchroman-4-one in rodent models such as mice or rats. The determination of oral bioavailability is a critical step in preclinical development, providing insights into the fraction of an orally administered dose that reaches systemic circulation. nih.gov This analysis is typically performed by comparing the plasma concentration-time profiles following oral and intravenous administration. nih.gov Factors influencing oral bioavailability include a compound's aqueous solubility, permeability across the gastrointestinal tract, and susceptibility to first-pass metabolism in the gut wall and liver. nih.gov While general methodologies for assessing oral bioavailability in rats are well-established, specific data for this compound remains unavailable in published research. nih.govnih.gov

Permeability across Biological Barriers (in vitro models, animal tissues)

No specific studies detailing the permeability of this compound across biological barriers, such as the intestinal epithelium, were identified in the available literature. Permeability is a key determinant of a drug's absorption and is often assessed using in vitro models like Caco-2 cell monolayers or ex vivo animal tissue preparations. High permeability is often a desirable characteristic for orally administered drugs. unmc.edu These assays help predict the extent to which a compound can diffuse across cellular membranes to enter the bloodstream.

Distribution Studies in Animal Models

Tissue Distribution Profiling

Information regarding the tissue distribution profile of this compound in animal models is not available in the current body of scientific literature. Tissue distribution studies are essential to understand where a compound travels in the body after absorption and can provide indications of potential sites of action or accumulation. nih.gov These studies typically involve administering the compound to animals and subsequently measuring its concentration in various organs and tissues at different time points.

Plasma Protein Binding

Specific data on the plasma protein binding of this compound could not be located in published research. The extent to which a compound binds to plasma proteins, such as albumin, is a crucial pharmacokinetic parameter as it influences the unbound fraction of the drug that is available to distribute into tissues and exert its pharmacological effect. nih.govnih.gov High plasma protein binding can limit the amount of free drug available to cross biological membranes. nih.gov Techniques like equilibrium dialysis, ultrafiltration, or high-performance affinity chromatography are commonly used to determine the percentage of a compound bound to plasma proteins. drugbank.com

Metabolism Studies (in vitro using animal liver microsomes, in vivo in animal models)

There is no available data from in vitro or in vivo studies on the metabolic pathways of this compound. Metabolism studies, often initiated using in vitro preparations of animal liver microsomes or hepatocytes, are fundamental to identifying the metabolic fate of a new chemical entity. researchgate.netnih.gov These studies help to characterize the enzymes involved in the compound's biotransformation, such as cytochrome P450 (CYP) enzymes, and to identify the major metabolites formed. nih.govmdpi.com Subsequent in vivo studies in animal models confirm these findings and provide a more complete picture of the compound's metabolic clearance. researchgate.net The lack of such studies for this compound means its metabolic stability and potential metabolites are currently unknown.

Identification of Metabolites

No studies detailing the metabolic fate of this compound in any animal model have been published. The identification of metabolites, typically conducted through in vitro methods using liver microsomes or hepatocytes, followed by in vivo studies with analysis of plasma, urine, and feces, has not been reported for this compound. Therefore, no data on potential metabolic pathways, such as hydroxylation, glucuronidation, or sulfation, is available.

Table 1: Identified Metabolites of this compound in Animal Models

| Metabolite ID | Chemical Name | Species | Matrix |

|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Enzyme Systems Involved in Metabolism

Research to determine the specific enzyme systems, such as cytochrome P450 (CYP) isoforms or UDP-glucuronosyltransferases (UGTs), responsible for the metabolism of this compound has not been documented. Such studies are crucial for predicting potential drug-drug interactions and understanding inter-species differences in metabolism.

Table 2: Enzyme Systems Implicated in the Metabolism of this compound

| Enzyme Family | Specific Isoform | Role in Metabolism |

|---|---|---|

| Data Not Available | Data Not Available | Data Not Available |

Excretion Studies in Animal Models

Routes of Excretion (renal, biliary)